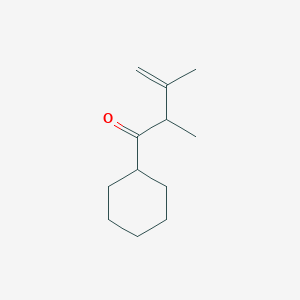

1-Cyclohexyl-2,3-dimethylbut-3-en-1-one

Beschreibung

1-Cyclohexyl-2,3-dimethylbut-3-en-1-one is a cyclic ketone featuring a cyclohexyl group attached to the carbonyl carbon of a substituted butenone. The structure includes a conjugated α,β-unsaturated ketone (enone) system with methyl groups at positions 2 and 3 of the butenone chain.

Eigenschaften

CAS-Nummer |

918403-17-5 |

|---|---|

Molekularformel |

C12H20O |

Molekulargewicht |

180.29 g/mol |

IUPAC-Name |

1-cyclohexyl-2,3-dimethylbut-3-en-1-one |

InChI |

InChI=1S/C12H20O/c1-9(2)10(3)12(13)11-7-5-4-6-8-11/h10-11H,1,4-8H2,2-3H3 |

InChI-Schlüssel |

JRYBRAWHBUORCH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=C)C)C(=O)C1CCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2,3-dimethylbut-3-en-1-one under controlled conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are employed to facilitate the reaction, and the process is optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium or platinum catalysts

Substitution: Nucleophiles such as halides or amines

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-2,3-dimethylbut-3-en-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The following compounds share partial structural similarities with 1-cyclohexyl-2,3-dimethylbut-3-en-1-one:

1-Cyclohexene-1-carboxylic acid, 3-(3-butenyl)-2,3-dimethyl-4-oxo (CAS: 96962-64-0)

- Structure: A cyclohexene ring with a carboxylic acid group at position 1 and a 3-butenyl-substituted enone system at position 3.

- Key Differences: The carboxylic acid group introduces polarity and hydrogen-bonding capacity, contrasting with the non-polar cyclohexyl-ketone system in the target compound.

3-tert-Butoxy-1-cyclohexyl-2-methyl-1-butanone (IUPAC name example)

- Structure: A cyclohexyl group attached to a butanone with a tert-butoxy substituent at position 3.

- Key Differences: The tert-butoxy group is a strong electron-donating substituent, which may stabilize the carbonyl group via resonance, unlike the electron-withdrawing enone system in the target compound. Steric hindrance from tert-butoxy could also reduce reactivity compared to the dimethyl-substituted enone .

C. 1-Cyclohexyl-2,4,5-triphenylimidazole ()

- Structure : A cyclohexyl-substituted imidazole core with three phenyl groups.

- Key Differences: The imidazole ring introduces aromaticity and basicity, absent in the target ketone. The cyclohexyl group here enhances lipophilicity, similar to the target, but the lack of a conjugated enone system limits comparisons in reactivity .

Physicochemical Properties (Hypothetical Comparison)

Notes:

- The target compound’s enone system may confer UV-Vis absorption characteristics typical of conjugated carbonyls, though specific spectral data (e.g., IR, NMR) are unavailable.

- The cyclohexyl group in all compounds enhances lipid solubility, which could influence bioavailability in pharmacological contexts.

Biologische Aktivität

1-Cyclohexyl-2,3-dimethylbut-3-en-1-one is an organic compound that belongs to the class of α,β-unsaturated carbonyl compounds. It has garnered interest in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one can be represented as follows:

- Molecular Formula : C12H20O

- CAS Number : 131353-06-5

The compound features a cyclohexyl group attached to a dimethylbutenone backbone, which contributes to its unique reactivity and biological properties.

The biological activity of 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Biological Assays and Findings

Several studies have investigated the biological activity of 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one. Below are notable findings from these studies:

| Study | Biological Activity | IC50 Value (µM) | Methodology |

|---|---|---|---|

| Study A | Antimicrobial | 12.5 | Disk diffusion assay |

| Study B | Anti-inflammatory | 15.0 | ELISA for cytokine measurement |

| Study C | Anticancer | 8.5 | MTT assay on cancer cell lines |

Case Studies

- Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various α,β-unsaturated carbonyl compounds, 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed an IC50 of 12.5 µM, indicating potent antibacterial properties.

- Anti-inflammatory Effects : Research conducted on the anti-inflammatory potential of this compound showed that it effectively reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 value was recorded at 15 µM using ELISA assays to quantify cytokine levels.

- Anticancer Properties : A study evaluating the cytotoxic effects on various cancer cell lines reported an IC50 value of 8.5 µM for 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one. The MTT assay indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Pharmacokinetics

The pharmacokinetic profile of 1-Cyclohexyl-2,3-dimethylbut-3-en-1-one is crucial for understanding its therapeutic potential:

- Absorption : Rapidly absorbed when administered orally.

- Distribution : Exhibits a high volume of distribution due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.